Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is an organic compound classified as a thiadiazole derivative. Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. This specific compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals due to its biological activity and chemical reactivity .
The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction pathway can be summarized as follows:
In an industrial context, the synthesis can be optimized for larger-scale production by adjusting parameters such as temperature, solvent choice, and reaction time. Techniques like continuous flow reactors may also be employed to improve yield and efficiency. Post-synthesis purification is usually achieved through recrystallization or chromatographic methods .
The molecular structure of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate can be represented by its IUPAC name and chemical formula:
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate participates in various chemical reactions typical of thiadiazole derivatives. These include:
The reactivity of this compound can be attributed to the electron-rich nitrogen atoms in the thiadiazole ring which can participate in nucleophilic attacks on electrophiles .
The mechanism of action for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate involves its interaction with biological targets:
Research indicates that thiadiazole derivatives can disrupt essential cellular processes such as protein synthesis and enzymatic functions, leading to antimicrobial effects .
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is typically presented as a white to off-white crystalline powder. It exhibits good solubility in water due to its sodium salt form.
Key chemical properties include:
These properties make it suitable for various applications in laboratory settings and industrial processes .
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has several scientific uses:
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS No. 1909316-87-5) is systematically named as sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate according to IUPAC conventions [2] [4]. Its molecular formula is C₅H₅N₂NaO₂S, with a molecular weight of 180.16 g/mol [4] [6]. Canonical SMILES notation is represented as CC1=NN=C(S1)CC(=O)[O-].[Na+], while the InChI key is DJSCLIKKFYMZIL-UHFFFAOYSA-M [2] [6]. These identifiers facilitate precise chemical database searches and computational modeling studies.
The compound features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. Key substituents include:
Table 1: Fundamental Molecular Descriptors
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1909316-87-5 | [4] |
| Molecular Formula | C₅H₅N₂NaO₂S | [6] |
| Molecular Weight | 180.16 g/mol | [4] |
| IUPAC Name | Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | [2] |
| Canonical SMILES | CC1=NN=C(S1)CC(=O)[O-].[Na+] | [6] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4